molecular formula C19H22N4OS B2431070 N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide CAS No. 877836-72-1

N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide

Cat. No. B2431070
CAS RN: 877836-72-1
M. Wt: 354.47
InChI Key: DWTWTZUYOQHCBI-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide, also known as CX717, is a compound that has shown potential in enhancing cognitive function. It is a positive allosteric modulator of the AMPA receptor, which is involved in synaptic plasticity and memory formation.

Mechanism of Action

N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide acts as a positive allosteric modulator of the AMPA receptor, which is involved in synaptic plasticity and memory formation. By binding to a site on the receptor distinct from the glutamate binding site, N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide enhances the response of the receptor to glutamate, resulting in increased synaptic transmission and enhanced LTP.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide has been shown to have other biochemical and physiological effects. N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide has been shown to increase wakefulness and reduce sleepiness in animal models, suggesting a potential role in the treatment of sleep disorders. N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide has also been shown to have anti-inflammatory effects in vitro, suggesting a potential role in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide in lab experiments is its specificity for the AMPA receptor, which allows for targeted manipulation of synaptic plasticity and memory formation. However, one limitation of N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide is its relatively short half-life, which may limit its effectiveness in certain experimental paradigms.

Future Directions

There are several potential future directions for research on N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide. One area of interest is the development of more potent and selective positive allosteric modulators of the AMPA receptor. Another area of interest is the investigation of the potential therapeutic applications of N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide, particularly in the areas of cognitive enhancement and sleep disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide, particularly with respect to its anti-inflammatory properties.

Synthesis Methods

The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide involves several steps, including the reaction of 2-mercaptoquinazoline with methyl chloroacetate, followed by the reaction of the resulting compound with 1-cyanocyclohexylamine. The final product is obtained through a series of purification steps. The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide has been described in detail in several research papers, including the original paper by Gualtieri et al. (2002).

Scientific Research Applications

N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide has been extensively studied for its potential in enhancing cognitive function, particularly in the areas of learning and memory. Several studies have shown that N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide can improve performance in various memory tasks, including object recognition, spatial memory, and working memory. N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide has also been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying memory formation.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-14-21-16-9-5-4-8-15(16)18(22-14)25-12-17(24)23(2)19(13-20)10-6-3-7-11-19/h4-5,8-9H,3,6-7,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTWTZUYOQHCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)SCC(=O)N(C)C3(CCCCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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